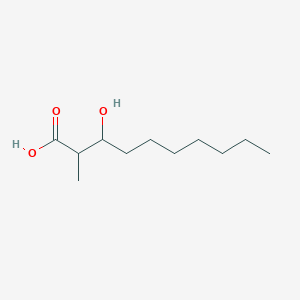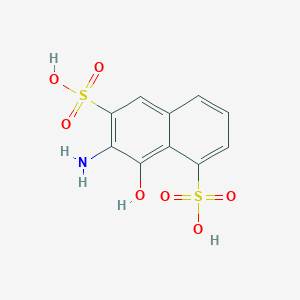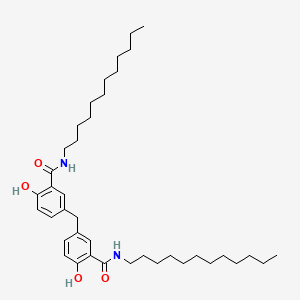
3,3'-Methylenebis(N-dodecyl-6-hydroxybenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) is an organic compound characterized by its complex structure, which includes aromatic rings, amide groups, and long alkyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) typically involves the reaction of N-dodecyl-6-hydroxybenzamide with formaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, where the formaldehyde acts as a linking agent between two molecules of N-dodecyl-6-hydroxybenzamide, forming the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, while the aromatic rings and alkyl chains contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-dodecyl-6-hydroxybenzamide
- 3,3’-Methylenebis(6-hydroxybenzaldehyde)
- N-dodecyl-2-hydroxybenzamide
Uniqueness
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) is unique due to its methylene bridge linking two N-dodecyl-6-hydroxybenzamide units. This structural feature imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications.
Propiedades
Número CAS |
64401-33-8 |
|---|---|
Fórmula molecular |
C39H62N2O4 |
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
N-dodecyl-5-[[3-(dodecylcarbamoyl)-4-hydroxyphenyl]methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C39H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-27-40-38(44)34-30-32(23-25-36(34)42)29-33-24-26-37(43)35(31-33)39(45)41-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,30-31,42-43H,3-22,27-29H2,1-2H3,(H,40,44)(H,41,45) |
Clave InChI |
MGMXSEBHGAAZBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C(=O)NCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


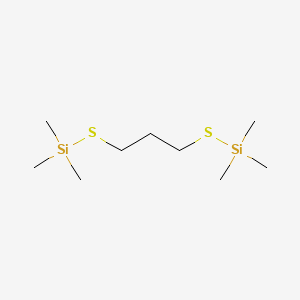
![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
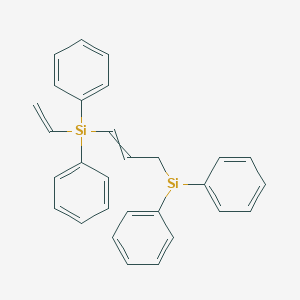
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
![N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide](/img/structure/B14493377.png)
![Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate](/img/structure/B14493380.png)

![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)

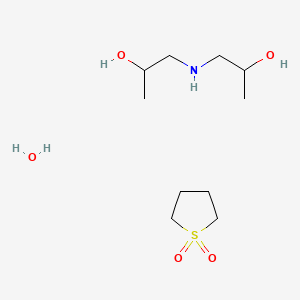
![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)
